safety data sheet (SDS) for 2-(3-Chloro-5-methoxyphenyl)acetonitrile
safety data sheet (SDS) for 2-(3-Chloro-5-methoxyphenyl)acetonitrile
Advanced Safety Protocol & Risk Assessment: 2-(3-Chloro-5-methoxyphenyl)acetonitrile
Part 1: Executive Summary & Chemical Context
Compound Identity: 2-(3-Chloro-5-methoxyphenyl)acetonitrile Synonyms: (3-Chloro-5-methoxyphenyl)acetonitrile; 3-Chloro-5-methoxybenzyl cyanide CAS Registry Number: Not widely indexed in public commodity databases. Treat as a Novel Chemical Entity (NCE). Molecular Formula: C₉H₈ClNO Molecular Weight: 181.62 g/mol
Operational Context: This compound functions as a critical aryl acetonitrile building block in the synthesis of isoquinoline alkaloids, kinase inhibitors, and GPCR ligands. Its structural motif—an electron-rich methoxy group meta to an electron-withdrawing chlorine—creates a unique electronic profile that influences both its chemical reactivity (nucleophilic substitution at the benzylic position) and its toxicological behavior.
The Safety Imperative: As a Senior Application Scientist, I must emphasize that the absence of a vendor-specific Safety Data Sheet (SDS) for this exact isomer does not imply low risk. On the contrary, researchers must apply a Structure-Activity Relationship (SAR) approach. We treat this as a Class 6.1 Toxic Substance (by analogy to benzyl cyanide and 3-chlorobenzyl cyanide) with the added potential for metabolic cyanide liberation.
Part 2: Hazard Identification & Mechanistic Toxicology
Core Hazards (GHS Classification - Predicted)
Based on the toxicity profiles of structural analogs (e.g., 3-chlorobenzyl cyanide, CAS 1529-41-5), the following classifications are assigned as a precautionary baseline :
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity (Oral) | Cat 3 | H301: Toxic if swallowed.[1] | DANGER |
| Acute Toxicity (Dermal) | Cat 3 | H311: Toxic in contact with skin.[2][3] | DANGER |
| Acute Toxicity (Inhalation) | Cat 4 | H332: Harmful if inhaled.[2][3][4][5] | WARNING |
| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[1][4][6][7] | WARNING |
| Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation.[1][2][4][6][7] | WARNING |
| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[1][4][6] | WARNING |
Mechanistic Toxicology: The "Osteo-Nitrile" Threat
The primary severe risk is chemical asphyxiation via the liberation of the cyanide ion (CN⁻). Unlike simple inorganic cyanides (e.g., NaCN), aryl acetonitriles require metabolic activation.
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Absorption: The lipophilic nature of the phenyl ring (enhanced by the chloro/methoxy substituents) facilitates rapid dermal absorption and blood-brain barrier penetration.
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Metabolism (The Delay Factor): The compound undergoes
-hydroxylation by hepatic Cytochrome P450 enzymes (specifically CYP2E1). The resulting cyanohydrin is unstable and spontaneously decomposes to release free cyanide. -
Clinical Implication: Symptoms may be delayed by 1–4 hours post-exposure. A worker may feel fine initially, only to collapse later due to histotoxic hypoxia.
Figure 1: Metabolic Activation Pathway of Aryl Acetonitriles
Caption: Figure 1. The delayed toxicity mechanism of aryl acetonitriles. Note the lag time between exposure and cyanide release.
Part 3: Handling, Containment & PPE Protocols
Engineering Controls
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Primary Containment: All handling of the neat solid or concentrated solutions (>10 mM) must occur within a certified Chemical Fume Hood .
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Face Velocity: Maintain 0.5 m/s (100 fpm).
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Static Control: The organic nature of the powder suggests a risk of static discharge. Ground all glassware during transfer.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged contact with aryl acetonitriles due to the solvent-like properties of the nitrile group itself, which can permeate thin rubber.
| PPE Component | Specification | Rationale |
| Hand Protection (Splash) | Double-gloved Nitrile (min 5 mil outer) | Acceptable for incidental splash only. Immediately remove if contaminated.[2][5][8][9] |
| Hand Protection (Immersion) | Silver Shield / 4H Laminate or Butyl Rubber | Required for spill cleanup or handling large volumes. Nitriles permeate standard rubber rapidly. |
| Eye Protection | Chemical Goggles (ANSI Z87.1) | Safety glasses are inadequate due to the severe irritant nature of the benzylic halide analog. |
| Respiratory | P100 + OV Cartridge | Only if working outside a hood (Emergency). The compound has low vapor pressure but generates toxic dust. |
| Body | Tyvek Lab Coat | Prevents dust accumulation on street clothes. |
Part 4: Emergency Response & First Aid
CRITICAL: In any exposure event, suspect Cyanide Poisoning until proven otherwise.
The "Cyanide Antidote" Decision Tree
Medical personnel must be informed that the patient was exposed to an organic nitrile, not just a generic chemical.
Figure 2: Emergency Response Logic Flow
Caption: Figure 2. Decision logic for responding to aryl acetonitrile exposure. Note the observation period required due to metabolic delay.
First Aid Measures
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Inhalation: Move to fresh air. If breathing is labored, administer 100% oxygen. Do not perform mouth-to-mouth resuscitation (risk of secondary contamination).[6]
-
Skin Contact: Wash with soap and water for 15 minutes.[5] Discard contaminated leather goods (shoes, watchbands) as they cannot be decontaminated.
-
Eye Contact: Rinse for 15 minutes.[1][5][7][8][9] Lift eyelids. Consult an ophthalmologist.
Part 5: Physicochemical Properties & Stability
Data derived from computational prediction (ACD/Labs) and analog comparison.
| Property | Value (Predicted/Analog) | Operational Note |
| Physical State | Low-melting solid or oil | Melting point likely 30–50°C. May supercool to a viscous liquid. |
| Boiling Point | ~280–290°C (760 mmHg) | High boiler; distillation requires high vacuum (<1 mmHg). |
| Density | ~1.2 g/cm³ | Denser than water. |
| Solubility | Insoluble in water; Soluble in DCM, DMSO, EtOAc | Use alcohol or acetone for cleaning glassware. |
| pKa (C-H) | ~16–17 (Benzylic) | Reactive: Strong bases (NaH, LDA) will deprotonate the alpha-carbon. |
| Stability | Stable at STP | Incompatible: Strong oxidizers, Strong acids (hydrolysis to carboxylic acid), Strong bases (polymerization). |
Part 6: Disposal & Regulatory Considerations
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RCRA Classification: If discarded pure, may be classified as P-Listed (P030 - Cyanides) or D003 (Reactive) depending on local interpretation of "cyanide bearing waste."
-
Disposal Method:
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Chemical Deactivation (Small Scale): Treat with alkaline sodium hypochlorite (bleach) to oxidize the nitrile to the cyanate/carbonate (exothermic—perform in ice bath).
-
Commercial Incineration: The preferred method. Must be sent to a facility capable of handling halogenated organics (due to the Chlorine atom) and nitrogenous waste.
-
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Transport (IATA/DOT):
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UN Number: UN 3439 (Nitriles, toxic, solid, n.o.s.) or UN 3276 (Nitriles, liquid, toxic, n.o.s.).
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Class: 6.1
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Packing Group: III
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References
-
PubChem. (2025).[4] Compound Summary: 2-(3-Chlorophenyl)acetonitrile (Analog). National Library of Medicine.[10] [Link]
- DeVito, S. C. (1996). Designing Safer Chemicals: Toxicological Considerations. American Chemical Society. (Context on Nitrile Metabolism).
-
Centers for Disease Control and Prevention (CDC). (2024). NIOSH Pocket Guide to Chemical Hazards: Cyanides.[Link]
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European Chemicals Agency (ECHA). (2025).[4] C&L Inventory: Phenylacetonitrile derivatives.[Link]
Sources
- 1. fishersci.com [fishersci.com]
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- 3. lobachemie.com [lobachemie.com]
- 4. 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | C8H4ClF3N2 | CID 16227272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. chemscene.com [chemscene.com]
- 7. aaronchem.com [aaronchem.com]
- 8. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 9. Understanding the SDS for Acetonitrile: Safe Handling Practices – KHA Online-SDS Management [kha.com]
- 10. 2-(3-Bromo-5-methoxyphenyl)acetonitrile | C9H8BrNO | CID 21242965 - PubChem [pubchem.ncbi.nlm.nih.gov]
